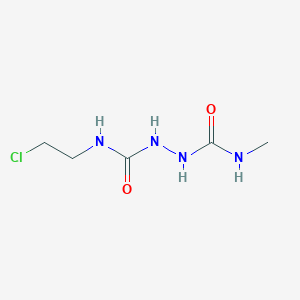
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a chloroethyl group and a methylcarbamoylamino group attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- typically involves the reaction of 2-chloroethylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroethylamine+methyl isocyanate→1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl-
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and other additives may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic conditions are typically employed for hydrolysis reactions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The major products of hydrolysis are the corresponding amine and urea derivatives.
Applications De Recherche Scientifique
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of their function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chloroethyl)-3-(ethylcarbamoylamino)urea
- 1-(2-Chloroethyl)-3-(propylcarbamoylamino)urea
- 1-(2-Chloroethyl)-3-(butylcarbamoylamino)urea
Uniqueness
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- is unique due to the presence of the methylcarbamoylamino group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
16813-41-5 |
|---|---|
Formule moléculaire |
C5H11ClN4O2 |
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(methylcarbamoylamino)urea |
InChI |
InChI=1S/C5H11ClN4O2/c1-7-4(11)9-10-5(12)8-3-2-6/h2-3H2,1H3,(H2,7,9,11)(H2,8,10,12) |
Clé InChI |
FBEHXFQFBLYAOC-UHFFFAOYSA-N |
SMILES |
CNC(=O)NNC(=O)NCCCl |
SMILES canonique |
CNC(=O)NNC(=O)NCCCl |
Synonymes |
Biurea, 1-(2-chloroethyl)-6-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















